2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a trifluoromethyl group, which enhances its biological activity and chemical properties. The structure of this compound suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor.
The information regarding the synthesis and applications of 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be found in various scientific articles and patents that explore its chemical properties and biological activities. Notable sources include research articles on pyrazolo derivatives and patents focusing on their pharmaceutical applications .
This compound can be classified under:
The synthesis of 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted pyrazole with trifluoromethylating agents under controlled conditions.
The molecular structure of 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be represented as follows:
2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo several chemical reactions:
The mechanism of action for 2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain kinases by binding to their active sites, thereby modulating signaling pathways that regulate cell proliferation and survival.
Studies have indicated that the trifluoromethyl group enhances lipophilicity and bioavailability, making this compound an attractive candidate for further pharmacological studies .
2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been investigated for various applications:
The construction of the 2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold typically employs sequential functionalization strategies starting from halogenated pyrazole or pyridine precursors. A representative route involves:
Table 1: Representative Multi-Step Synthesis Sequence
Step | Reaction Type | Key Reagents/Conditions | Yield Range |
---|---|---|---|
Intermediate Formation | Iodocyclization | I₂, K₃PO₄/DCM, 12h, RT | 70-88% |
Core Functionalization | Suzuki Coupling | Pd(OAc)₂, Cs₂CO₃, Ethanol/H₂O, μW, 80°C | 48-96% |
N1 Alkylation | Nucleophilic Substitution | Pr-I, K₂CO₃, DMF, 60°C | 65-82% |
Core cyclization leverages intramolecular nucleophilic substitution (SNAr) or electrophilic ring closure:
Table 2: Energetics of Pyrazolo[3,4-b]pyridine Tautomers
Tautomer | Relative Energy (kJ/mol) | Aromaticity | Dominant Substitution Pattern |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | 0 (reference) | Full in both rings | N1-Alkyl (e.g., methyl, propyl) |
2H-Pyrazolo[3,4-b]pyridine | +37.03 | Peripheral only | Low prevalence (<5% patents) |
The trifluoromethyl (CF₃) group at C4 is installed via:
Modified Japp–Klingemann protocols enable efficient pyrazole ring annulation:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0